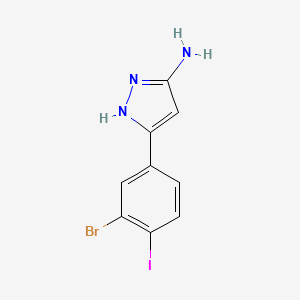

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Description

Properties

Molecular Formula |

C9H7BrIN3 |

|---|---|

Molecular Weight |

363.98 g/mol |

IUPAC Name |

5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7BrIN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

InChI Key |

DJLXUVGPNZOYTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Halogenation: The introduction of bromine and iodine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine (N2H4) with a 1,3-diketone. The resulting pyrazole derivative can then be further functionalized to introduce the amine group at the 5-position.

Industrial Production Methods

Industrial production of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine may involve large-scale halogenation and pyrazole ring formation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a pyrazole derivative with potential applications in medicinal chemistry, material science, and agricultural chemicals. The compound features a five-membered pyrazole ring with two nitrogen atoms and is substituted with both a bromo and an iodo phenyl group at the 5-position.

Scientific Research Applications

Medicinal Chemistry:

- This compound is of interest in medicinal chemistry because it is a heterocyclic compound with potential biological activity, making it a candidate for drug development.

- Modifications to the pyrazole core can significantly affect biological activity, suggesting that fine-tuning the structure may optimize efficacy.

- 3-Amino-1,2,4-triazole derivatives have demonstrated a broad spectrum of bioactivities, including potential applications against thrombotic disorders, fibrotic and auto-immune diseases, central nervous system disorders, obesity, diabetes, Alzheimer’s disease, microbial infections, and cancer .

- substitution of 3-amino-1,2,4-triazole by aryl groups leads to particularly promising anticancer scaffolds .

Material Science:

- The compound's properties could be harnessed in material science.

Agrochemicals:

- This compound could be used to create new agrochemicals for crop protection.

Reactivity

- This compound exhibits characteristics typical of halogenated organic compounds, including reactivity towards nucleophiles and electrophiles due to the presence of bromine and iodine substituents. Reactions involving this compound often require specific catalysts or conditions to enhance reactivity or selectivity. For instance, using Lewis acids can facilitate electrophilic aromatic substitutions.

Other pyrazole applications

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Substituents

Chlorophenyl Derivatives

- 5-(4-Chlorophenyl)-1H-pyrazol-3-amine (CAS 78583-81-0): This compound replaces the Br and I atoms with a single chlorine at the para position. While it shares the 3-amino-5-arylpyrazole scaffold, its antiproliferative activity is less pronounced than bromo/iodo derivatives due to reduced steric and electronic effects .

- 3-Amino-5-(2-chlorophenyl)pyrazole (CAS 126520-01-2): The ortho-chloro substitution diminishes activity compared to para-substituted analogues, likely due to steric hindrance disrupting planar binding interactions .

Key Insight : Halogen type and position significantly influence bioactivity. Bromo and iodo groups enhance lipophilicity and electronic withdrawal, improving target engagement in cancer cells compared to chloro analogues .

Bromophenyl Derivatives

- 4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine (Aldrich JRD0405) : This compound features a bromine at position 4 of the pyrazole and a fluorophenyl group. While structurally distinct, its moderate activity in preliminary assays highlights the importance of balancing halogen size (Br vs. F) for optimal pharmacokinetics .

Positional Isomers: 3APs vs. 4APs

- 3-Aminopyrazoles (3APs): The target compound belongs to this class, which exhibits strong antiproliferative activity. For example, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (compound 11a) showed 54.25% inhibition in HepG2 cells, attributed to the unsubstituted N1 position facilitating hydrogen bonding with cellular targets .

- 4-Aminopyrazoles (4APs): These isomers, such as compound 12 (Figure 6 in ), demonstrate anticonvulsant activity (ED₅₀ ~1.4 mg/kg) but lack robust anticancer effects. The amino group at position 4 disrupts the spatial alignment required for kinase inhibition, redirecting activity toward neurological targets .

Table 1: Activity Comparison of 3APs and 4APs

| Compound Class | Antiproliferative Activity (HepG2) | Anticonvulsant ED₅₀ (mg/kg) |

|---|---|---|

| 3APs | 54.25% growth inhibition | Not reported |

| 4APs | <20% inhibition | 1.4 |

Heterocyclic and Bulky Substituents

- 1-(4-Aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k): This derivative incorporates a sulfonamide group and bromothiophene, showing enhanced solubility but reduced cytotoxicity compared to the target compound. The sulfonamide may introduce metabolic instability, offsetting gains from the bromine .

- Pyrazole Acyl Thiourea Derivatives : Compounds like 6b and 6h () exhibit antifungal activity against G. zeae (comparable to hymexazol) due to thiourea’s hydrogen-bonding capacity. However, their lack of halogens limits cross-activity with the target compound’s anticancer profile .

Table 2: Impact of Substituents on Bioactivity

Triazole Analogues

Its ED₅₀ of 1.4 mg/kg for anticonvulsant activity parallels 4APs, suggesting that halogenated aryl groups enhance neurological target affinity regardless of core heterocycle .

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole?

The synthesis typically involves halogenation and cyclization reactions. Bromine or iodine sources are used to introduce halogen substituents, while hydrazine derivatives facilitate pyrazole ring formation. Key reagents include alkyl halides for substitution and DMSO/ethanol as solvents under controlled temperatures (40–80°C). For example, azido-functionalized pyrazoles can be synthesized via triazene intermediates under inert atmospheres .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on 1H/13C NMR to assign proton and carbon environments, HRMS for molecular weight verification, and IR spectroscopy to identify functional groups (e.g., NH stretching at ~3132 cm). Purity is assessed via TLC (e.g., cyclohexane/ethyl acetate 2:1) and HPLC .

Q. What solvents and conditions are optimal for purification?

Flash chromatography using silica gel with gradient elution (e.g., 0–20% ethyl acetate in cyclohexane) effectively isolates the product. Dry loading with Celite® improves separation efficiency. Recrystallization in ethanol or DCM/hexane mixtures enhances crystalline purity .

Q. How do bromo and iodo substituents influence reactivity?

The electron-withdrawing nature of Br and I increases electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. Steric effects from the 3-bromo-4-iodophenyl group can hinder reactivity at the 5-position, directing modifications to the 3-amino group .

Q. What are the recommended storage conditions?

Store under inert gas (N/Ar) at –20°C to prevent halogen loss or oxidation. Use amber vials to minimize photodegradation. Stability tests via accelerated aging (40°C/75% RH) are advised for long-term storage protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyrazole derivatives?

Employ Design of Experiments (DoE) to test variables: temperature (0–50°C), solvent polarity (DMSO vs. ethanol), and stoichiometry (1.0–2.5 equiv. of halide sources). For example, increasing azido(trimethyl)silane to 7.5 equiv. improved yields to 93% in triazene-based syntheses .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Use 2D NMR (COSY, HSQC) to clarify coupling patterns. Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. For instance, crystallographic data resolved ambiguities in triazole-pyrazole hybrid structures .

Q. What strategies address regioselectivity in substitution reactions?

Introduce directing groups (e.g., –NH) to control electrophilic attack sites. Steric maps from DFT calculations predict preferential substitution at the 4-position over the 5-position in iodophenyl derivatives .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Replace Br/I with F/Cl to modulate lipophilicity. Incorporate bioisosteres (e.g., trifluoromethyl) at the 3-amino group. Test analogs in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with IC values .

Q. What computational methods predict reactivity or binding modes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as ATP-binding pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.